

"Methyl 4-oxotetrahydrofuran-3-carboxylate" molecular weight and formula

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Compound of Interest

Compound Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

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A Technical Guide to Methyl 4-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 4-oxotetrahydrofuran-3-carboxylate**, a key intermediate in organic synthesis. This document outlines its fundamental chemical properties and a detailed experimental protocol for its synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

Methyl 4-oxotetrahydrofuran-3-carboxylate is a heterocyclic compound with the chemical formula $C_6H_8O_4$.^{[1][2][3][4][5]} Its molecular weight is approximately 144.13 g/mol.^{[1][3][4][5]} The compound is also known by other names, including Tetrahydro-4-oxo-3-furancarboxylic Acid Methyl Ester.^[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules, such as fused-pyrimidine derivatives which act as GPR119 agonists.^[4]

Property	Value	Citations
Molecular Formula	C ₆ H ₈ O ₄	[1][2][4][5][6]
Molecular Weight	144.13 g/mol	[1][3][4][5]
Alternate Molecular Weight	144.125 g/mol	[2][6]
CAS Number	57595-23-0	[1][2][4][5][6][7]

Experimental Protocols

The following protocol details a common method for the synthesis of **Methyl 4-oxotetrahydrofuran-3-carboxylate**.^[4]

Materials:

- Methyl ethanoate
- Sodium hydride
- Anhydrous ether
- Methyl acrylate
- Dimethyl sulfoxide (DMSO)
- 5% Sulfuric acid (H₂SO₄)
- Ether for extraction

Procedure:

- Initial Reaction Mixture Preparation:
 - Slowly add methyl ethanoate (4.5 g, 50 mmol) dropwise to a stirred slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) at room temperature.
 - Continuously stir the reaction mixture for 14 hours at room temperature.

- Following the stirring period, concentrate the mixture under a vacuum.[4]
- Addition of Methyl Acrylate:
 - To the resulting solid from the previous step, add a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) at 0 °C.
 - Stir the mixture at this temperature for 15 minutes.
 - Remove the cooling bath and continue stirring for an additional 45 minutes.[4]
- Extraction and Purification:
 - Pour the reaction mixture into 60 mL of 5% H₂SO₄.
 - Extract the aqueous layer with 150 mL of ether.
 - Dry the organic layer, concentrate it, and then purify the residue using column chromatography to yield the final product, **Methyl 4-oxotetrahydrofuran-3-carboxylate**. [4]

The reported yield for this protocol is approximately 24% (1.7 g).[4]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **Methyl 4-oxotetrahydrofuran-3-carboxylate**.

Caption: Synthesis workflow for **Methyl 4-oxotetrahydrofuran-3-carboxylate**.

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